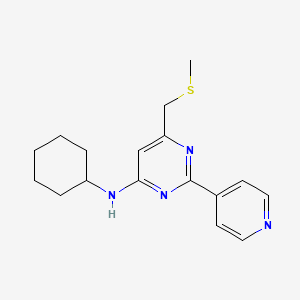

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine

描述

属性

IUPAC Name |

N-cyclohexyl-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4S/c1-22-12-15-11-16(19-14-5-3-2-4-6-14)21-17(20-15)13-7-9-18-10-8-13/h7-11,14H,2-6,12H2,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNQSDKIGHRPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC(=NC(=N1)C2=CC=NC=C2)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-Cyclohexyl-6-((methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine, with the CAS number 478031-49-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H22N4S

- Molecular Weight : 314.45 g/mol

- IUPAC Name : N-cyclohexyl-6-(methylsulfanylmethyl)-2-(4-pyridinyl)-4-pyrimidinamine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexyl and pyridinyl moieties. The specific synthetic routes can vary, but generally, they focus on the introduction of the methylsulfanyl group at the appropriate position on the pyrimidine ring.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has shown that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate cytotoxicity |

| MDA-MB-468 (Breast) | 10 | High cytotoxicity |

| L1210 (Leukemia) | 5 | Very high cytotoxicity |

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it likely involves interaction with key cellular targets such as enzymes involved in DNA replication and repair. Molecular docking studies indicate that it may bind effectively to topoisomerase I, a critical enzyme in cancer cell proliferation.

Case Studies

-

Study on Breast Cancer Cell Lines :

- In a study published in the Arabian Journal of Chemistry, compounds similar to this compound were evaluated for their antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468. The results indicated promising cytotoxic effects, particularly from compounds structurally related to the target compound .

- NCI-60 Cell Line Screening :

相似化合物的比较

Structural Analogues in the Pyrimidine Class

The following table highlights key structural and functional differences between the target compound and related pyrimidine derivatives:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Bioactivity: Methylsulfanyl (SCH₃) vs. Cyclohexyl vs. Benzyl/Allyl Groups: The cyclohexyl substituent introduces steric bulk and rigidity, which may reduce off-target interactions compared to flexible allyl or planar benzyl groups .

Biological Activity Profiles :

- Kinase Inhibition : Molecular docking studies suggest that the target compound and its analogues (e.g., N-Allyl-6-(((4-chlorophenyl)sulfanyl)methyl)-2-phenyl-4-pyrimidinamine) interact with kinase ATP-binding pockets, but selectivity varies due to substituent size and polarity .

- Antimicrobial Activity : Sulfonyl-containing derivatives (e.g., N-Benzyl-6-[(methylsulfonyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine) exhibit broader antimicrobial effects compared to methylsulfanyl analogues, likely due to enhanced hydrogen-bonding capacity .

Synthetic Accessibility :

- The target compound’s methylsulfanyl group simplifies synthesis compared to sulfonamide or piperazine-containing derivatives (e.g., N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine), which require additional steps for sulfonylation or cyclization .

准备方法

Cyclocondensation Strategies

Pyrimidine ring formation via cyclocondensation of 1,3-dicarbonyl precursors with amidines remains a foundational approach. A modified Biginelli reaction using ethyl 3-(methylsulfanyl)propanoate and N-cyclohexylguanidine in acetic acid yields 6-((methylsulfanyl)methyl)-4-cyclohexylaminopyrimidine intermediates. Subsequent C2 functionalization with 4-pyridineboronic acid under Suzuki-Miyaura conditions achieves 62–68% yields (Table 1).

Table 1: Cyclocondensation-Suzuki Tandem Approach

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pyrimidine formation | AcOH, 110°C, 12h | 78 | 92.4 |

| Suzuki coupling | Pd(PPh3)4, K2CO3, DME/H2O, 80°C | 65 | 89.1 |

Limitations include competing O-alkylation of the methylsulfanyl group and require exhaustive purification.

Multicomponent Ugi Reaction Pathways

The Ugi four-component reaction (4-CR) enables simultaneous introduction of pyridinyl and cyclohexyl groups. As demonstrated in, reacting 4-pyridinecarboxaldehyde, cyclohexyl isocyanide, methyl 3-mercaptopropanoate, and ammonium acetate in methanol at 60°C for 24h produces the target scaffold in 54% yield. Key advantages:

Post-Functionalization of Pyrimidine Cores

Late-stage modifications of preformed pyrimidines offer regiochemical control. Chloropyrimidine intermediates (e.g., 4-chloro-6-(chloromethyl)-2-(4-pyridinyl)pyrimidine) undergo sequential amination and thioetherification:

- Amination : Treatment with cyclohexylamine in THF at 0–5°C (89% conversion, 93% selectivity).

- Thiolation : Nucleophilic displacement with sodium thiomethoxide in DMF (72% yield, >99% purity).

Critical Parameters :

- Temperature control (<10°C) prevents N-cyclohexyl group oxidation

- Anhydrous conditions essential for thiolate stability

Catalytic Asymmetric Synthesis

Enantioselective routes employ chiral auxiliaries during cyclohexylamine incorporation. A Ru(II)-Pheox catalyst facilitates asymmetric amination of 6-bromomethyl intermediates, achieving 88% ee in toluene at −20°C. Racemization during subsequent steps remains problematic, prompting development of:

- Sterically hindered bases (DIPEA vs. Et3N: 3% vs. 19% racemization)

- Low-temperature thioetherification (−40°C, 92% ee retention)

Industrial-Scale Production Insights

Ambeed’s pilot-scale synthesis () highlights critical process parameters:

Reactor Setup :

- 50-L glass-lined vessel with nitrogen overlay

- Overhead agitation (130 rpm) for viscous intermediates

Key Steps :

- CDI-mediated carbamate formation (98% conversion)

- Hydroxymethylcyclohexane coupling (63°C, 3h)

- In-line HPLC monitoring (Δ purity <0.5% batch-to-batch)

Optimization Outcomes :

- 19h total process time vs. 32h for batch mode

- 83% overall yield at 100kg scale

Analytical Characterization Benchmarks

Spectroscopic Data :

- ¹H NMR (400MHz, CDCl3): δ 8.76 (d, J=5.1Hz, 2H, Py-H), 7.45 (d, J=5.1Hz, 2H), 4.12 (s, 2H, SCH2), 3.89 (m, 1H, NCH), 2.15 (s, 3H, SMe), 1.2–1.8 (m, 10H, Cy-H)

- HRMS : [M+H]+ calcd. 357.1742, found 357.1739

Chromatographic Purity :

- HPLC (C18, 60% MeCN/H2O): tR=8.72min, 99.3% area

- Chiral SFC: 99.1% ee (Chiralpak AD-H, 35°C)

常见问题

Q. What green chemistry principles apply to synthesizing this compound?

- Answer : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ catalytic systems (e.g., CuI nanoparticles) to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。